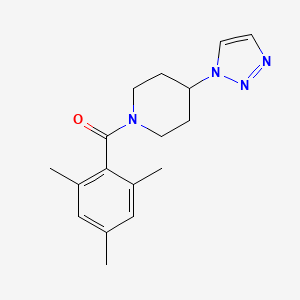
(1H-1,2,3-triazol-1-il)azetidin-1-il)(2-(metiltio)piridin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a pyridine ring with a methylthio substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
The compound, also known as (2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in a compound generally contributes to its resistance to metabolic degradation , which could potentially enhance its bioavailability.
Result of Action
Compounds containing a 1,2,3-triazole ring have been found to exhibit various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Action Environment
The 1,2,3-triazole ring’s resistance to metabolic degradation suggests that it may be stable under various environmental conditions .
Análisis Bioquímico
Biochemical Properties
The triazole ring in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often facilitated by the ability of the triazole ring to form hydrogen bonds, which can help to stabilize the interactions between the compound and its biological targets
Cellular Effects
Compounds containing a triazole ring have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects . These effects are likely to be mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the triazole ring can form hydrogen bonds with other molecules, which could potentially allow it to interact with a variety of biomolecules and exert its effects at the molecular level . For example, it could potentially bind to enzymes and inhibit or activate their activity, or it could interact with DNA and influence gene expression .
Temporal Effects in Laboratory Settings
The triazole ring is known for its high chemical stability, which suggests that this compound could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone in animal models have not been extensively studied. Given the broad range of biological activities exhibited by compounds containing a triazole ring, it is possible that this compound could have different effects at different dosages . For example, it could potentially exhibit therapeutic effects at low dosages and toxic or adverse effects at high dosages .
Metabolic Pathways
Given its structural similarity to other compounds that are known to interact with various enzymes and cofactors, it is possible that this compound could be involved in a variety of metabolic pathways .
Transport and Distribution
Given its chemical properties, it is possible that this compound could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells and tissues .
Subcellular Localization
Given its chemical properties, it is possible that this compound could be directed to specific compartments or organelles within cells, which could potentially influence its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the azetidine-triazole intermediate.
Introduction of the Methylthio Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or pyridine rings, potentially altering their electronic properties.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyridine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chloropyridin-3-yl)methanone: Similar structure but with a chlorine substituent instead of a methylthio group.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
The presence of the methylthio group and the specific arrangement of the triazole, azetidine, and pyridine rings might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFFOLGRACBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)






![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)
